

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-methylbenzonitrile

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Compound of Interest

Compound Name: **2-Methoxy-5-methylbenzonitrile**

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Methoxy-5-methylbenzonitrile** (CAS No. 53078-70-9), a key intermediate in pharmaceutical synthesis and organic chemistry research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy interpretation and application in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methoxy-5-methylbenzonitrile**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	Aromatic Protons
Data not available	Data not available	Data not available	Data not available	-OCH ₃ Protons
Data not available	Data not available	Data not available	Data not available	-CH ₃ Protons

Note: Experimentally determined ¹H NMR data for **2-Methoxy-5-methylbenzonitrile** is not readily available in the public domain. The expected spectrum would show signals for the aromatic protons, the methoxy group protons (typically a singlet around 3.8 ppm), and the methyl group protons (typically a singlet around 2.3 ppm).

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	Aromatic Carbons
Data not available	Nitrile Carbon (-C≡N)
Data not available	Methoxy Carbon (-OCH ₃)
Data not available	Methyl Carbon (-CH ₃)

Note: Experimentally determined ¹³C NMR data for **2-Methoxy-5-methylbenzonitrile** is not readily available in the public domain.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	C≡N stretch
Data not available	Data not available	C-H stretch (aromatic)
Data not available	Data not available	C-H stretch (aliphatic)
Data not available	Data not available	C-O stretch (aryl ether)
Data not available	Data not available	C=C stretch (aromatic)

Note: While specific experimental IR data is not provided, a characteristic strong absorption band for the nitrile (C≡N) group is expected in the range of 2220-2260 cm⁻¹.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Predicted Adduct
148.07570	[M+H] ⁺
170.05764	[M+Na] ⁺
146.06114	[M-H] ⁻
165.10224	[M+NH ₄] ⁺
186.03158	[M+K] ⁺
130.06568	[M+H-H ₂ O] ⁺
147.06787	[M] ⁺

Source: Predicted data from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for benzonitrile derivatives like **2-Methoxy-5-methylbenzonitrile**. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxy-5-methylbenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Use the same instrument and sample.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds).
 - A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.

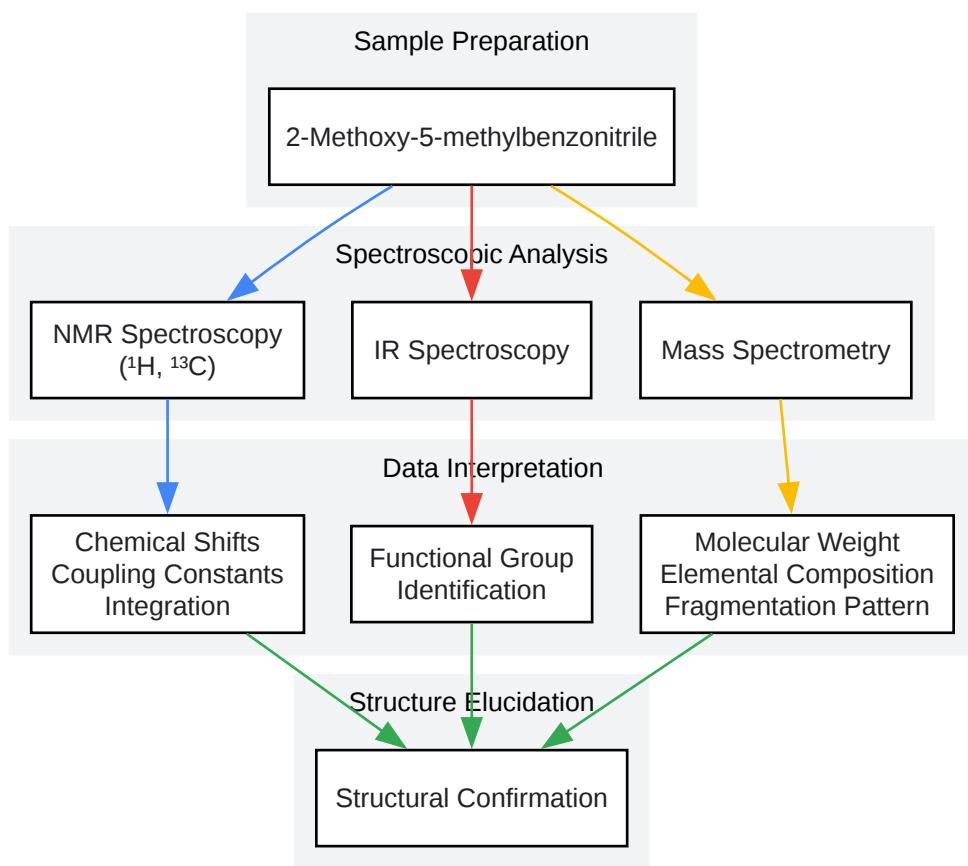
- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often provides a strong molecular ion peak.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as **2-Methoxy-5-methylbenzonitrile**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. PubChemLite - 2-methoxy-5-methylbenzonitrile (C9H9NO) [pubchemlite.lcsb.uni.lu]
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